molecular formula C15H20BrNO2 B2366889 (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate CAS No. 2061996-90-3

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate

Cat. No. B2366889
CAS RN: 2061996-90-3
M. Wt: 326.234
InChI Key: JNCUUJFKWXBYTB-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, or (S)-t-Bu 2-BrPyr, is a compound that has been gaining increasing attention in the scientific community due to its wide range of potential applications. This compound has been found to be useful in a variety of synthetic and research applications, including as an intermediate for the synthesis of other compounds, as a catalyst in certain reactions, and as a reagent for the preparation of pharmaceuticals. In addition, (S)-t-Bu 2-BrPyr has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Enantioselective Synthesis

A significant application of compounds related to (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is in enantioselective synthesis. For instance, Chung et al. (2005) developed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy, achieving high yields and enantiomeric excesses (Chung et al., 2005).

Crystal Structure Analysis

S. Naveen and colleagues (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound structurally related to (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, and characterized its crystal structure, contributing to the understanding of its molecular conformation (Naveen et al., 2007).

Antithrombin Activity

Research by Ayan et al. (2013) on pyrrolidine derivatives, which include enantiomers of (S)-tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, focused on their potential antithrombin activity, determined through molecular docking studies (Ayan et al., 2013).

Reductive Synthesis

The work of Funabiki et al. (2008) on the reductive synthesis of chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate highlights another research application in the synthesis of complex organic molecules (Funabiki et al., 2008).

Antiinflammatory Properties

Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, closely related to (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, to explore their antiinflammatory properties (Ikuta et al., 1987).

Antibacterial Agents

A study by Di Cesare et al. (1992) on chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones, which are structurally related to (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, explored their potential as antibacterial agents (Di Cesare et al., 1992).

Mechanism of Action

Target of Action

The primary targets of (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control.

Mode of Action

This compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, memory, and autonomic nervous system regulation . The downstream effects of this inhibition can lead to enhanced cholinergic transmission, potentially improving memory and cognition in conditions like Alzheimer’s disease.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the enhancement of cholinergic transmission . By inhibiting AChE and BChE, the compound increases the availability of acetylcholine in the synaptic cleft, thereby enhancing the transmission of nerve impulses. This can lead to improved memory and cognition, particularly in conditions characterized by cholinergic deficits.

properties

IUPAC Name

tert-butyl (2S)-2-(3-bromophenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCUUJFKWXBYTB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate

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